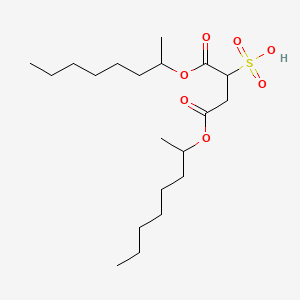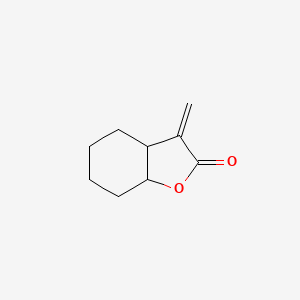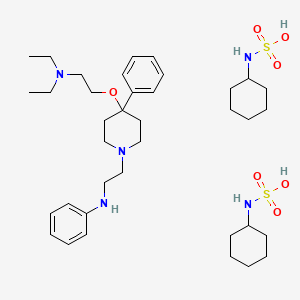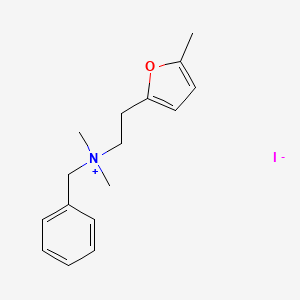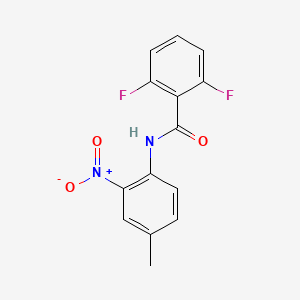
N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoyl group substituted with two fluorine atoms at the 2 and 6 positions, a methyl group at the 4 position, and a nitro group at the 2 position of the aniline ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-methyl-2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniform reaction conditions. The product is typically purified through recrystallization or chromatography to achieve the desired purity for industrial applications.
化学反应分析
Types of Reactions
N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2,6-Difluorobenzoyl)-4-methyl-2-aminoanilide.
Reduction: Formation of various reduced derivatives depending on the reaction conditions.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and nitro group play crucial roles in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-(2,6-Difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea: Known for its fungicidal activities.
N-2,6-Difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea:
Uniqueness
N-(2,6-Difluorobenzoyl)-4-methyl-2-nitroanilide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and nitro groups enhances its re
属性
分子式 |
C14H10F2N2O3 |
|---|---|
分子量 |
292.24 g/mol |
IUPAC 名称 |
2,6-difluoro-N-(4-methyl-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H10F2N2O3/c1-8-5-6-11(12(7-8)18(20)21)17-14(19)13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,17,19) |
InChI 键 |
QTESFHYIGRLWOB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






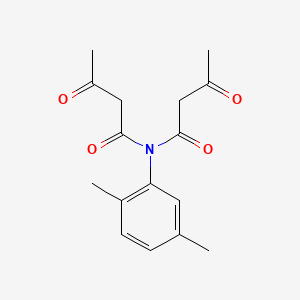
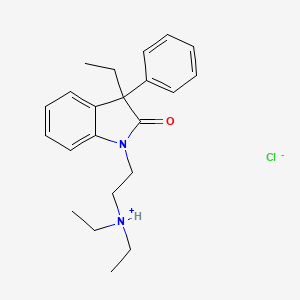
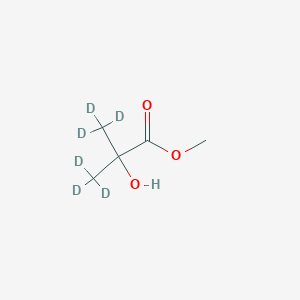
![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)


